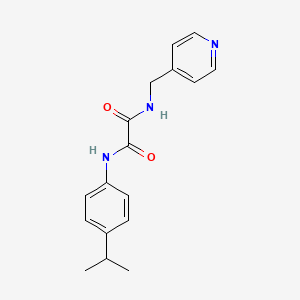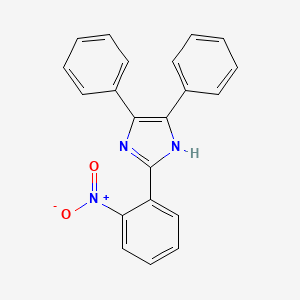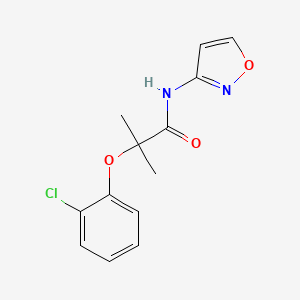
1-methyl-3-(phenyldiazenyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-3-(phenyldiazenyl)-1H-indole, also known as MPI, is a synthetic compound that belongs to the class of azo dyes. It is commonly used in scientific research for its unique properties, including its ability to act as a photosensitizer and its potential use in cancer treatment.
Mécanisme D'action
The mechanism of action of 1-methyl-3-(phenyldiazenyl)-1H-indole involves its ability to act as a photosensitizer. When activated by light, this compound generates ROS, which can cause oxidative damage to cancer cells and lead to their death. This compound has been shown to accumulate preferentially in cancer cells, making it a promising candidate for targeted PDT.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-3-(phenyldiazenyl)-1H-indole has several advantages for lab experiments, including its stability, ease of synthesis, and preferential accumulation in cancer cells. However, its use in PDT requires the presence of light, which may limit its application in some experimental settings.
Orientations Futures
There are several future directions for the research on 1-methyl-3-(phenyldiazenyl)-1H-indole. One potential direction is the development of more efficient synthesis methods to improve the yield of this compound. Another direction is the optimization of the PDT protocol to improve its efficacy and reduce its side effects. Additionally, the potential use of this compound in other diseases, such as inflammation and oxidative stress-related diseases, should be further explored. Finally, the development of targeted drug delivery systems for this compound may improve its specificity and reduce its off-target effects.
Conclusion
In conclusion, this compound is a synthetic compound with unique properties that make it a promising candidate for scientific research. Its potential use in cancer treatment through PDT has been extensively studied, and it has also shown potential therapeutic applications in other diseases. The development of more efficient synthesis methods and targeted drug delivery systems may further improve its efficacy and specificity.
Méthodes De Synthèse
The synthesis of 1-methyl-3-(phenyldiazenyl)-1H-indole involves the reaction of 1-methylindole with diazonium salt of aniline in the presence of a reducing agent. The reaction proceeds through an electrophilic aromatic substitution reaction, resulting in the formation of this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, pH, and reaction time.
Applications De Recherche Scientifique
1-methyl-3-(phenyldiazenyl)-1H-indole has been extensively studied for its potential use in cancer treatment. It has been shown to have photodynamic therapy (PDT) activity, which involves the use of light to activate a photosensitizer that generates reactive oxygen species (ROS) to kill cancer cells. This compound has been shown to be effective in killing cancer cells in vitro and in vivo, and it has also been used in clinical trials for the treatment of cancer.
Propriétés
IUPAC Name |
(1-methylindol-3-yl)-phenyldiazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-18-11-14(13-9-5-6-10-15(13)18)17-16-12-7-3-2-4-8-12/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYVEPBQHJUXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[(diethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5189607.png)
![({1-(2-methoxyethyl)-2-[(3-methylbutyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1H-pyrazol-4-yl)ethyl]amine](/img/structure/B5189622.png)

![ethyl 5-(3-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5189636.png)
![ethyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5189638.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5189641.png)

![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189651.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-mesitylacetamide](/img/structure/B5189657.png)

![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5189675.png)
![3-(3-bromobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5189682.png)

